D-Lactose monohydrate

Description

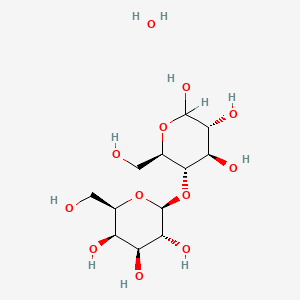

Structure

2D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVLPVUVIUVCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10039-26-6, 64044-51-5 | |

| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

D-Lactose Monohydrate as a Carbon Source for Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of D-lactose monohydrate as a carbon source for the model organism Escherichia coli. It delves into the genetic regulatory circuits, transport mechanisms, and metabolic pathways that govern lactose utilization. This document provides detailed experimental protocols and quantitative data to support researchers in their understanding and application of this fundamental biological system.

The Lac Operon: A Paradigm of Gene Regulation

The ability of E. coli to utilize lactose as a carbon source is primarily controlled by the lac operon, a classic example of an inducible operon.[1] The operon's expression is tightly regulated to ensure that the enzymes required for lactose metabolism are synthesized only when lactose is available and a preferred carbon source, such as glucose, is absent.[1]

Genetic Organization of the lac Operon

The lac operon consists of a promoter, an operator, and three structural genes: lacZ, lacY, and lacA.[2]

-

lacZ : Encodes the enzyme β-galactosidase, which hydrolyzes lactose into glucose and galactose.[2]

-

lacY : Encodes lactose permease (LacY), a membrane transport protein that facilitates the uptake of lactose into the cell.[2]

-

lacA : Encodes thiogalactoside transacetylase, an enzyme whose physiological role in lactose metabolism is not fully elucidated but is thought to be involved in the detoxification of non-metabolizable β-galactosides.

Regulatory Mechanisms

The expression of the lac operon is governed by two key regulatory proteins: the Lac repressor (encoded by the lacI gene) and the Catabolite Activator Protein (CAP).

In the absence of lactose, the Lac repressor protein binds to the operator region of the lac operon, physically obstructing RNA polymerase from initiating transcription.[3] When lactose is present, a small amount enters the cell and is converted to allolactose by β-galactosidase.[1] Allolactose acts as an inducer, binding to the Lac repressor and causing a conformational change that prevents it from binding to the operator. This allows transcription to proceed.[1]

E. coli exhibits a preference for glucose as a carbon source. When glucose levels are low, the intracellular concentration of cyclic AMP (cAMP) increases. cAMP binds to CAP, forming a complex that binds to a specific site upstream of the lac promoter.[3] This binding enhances the recruitment of RNA polymerase to the promoter, significantly increasing the rate of transcription.[4] Conversely, in the presence of high glucose, cAMP levels are low, the CAP-cAMP complex does not form, and transcription of the lac operon is minimal, even if lactose is present. This phenomenon is known as catabolite repression.[3]

Transport and Metabolism of Lactose

The efficient utilization of lactose as a carbon source relies on its transport into the cell and subsequent enzymatic breakdown.

Lactose Transport via Lactose Permease (LacY)

Lactose is actively transported into the E. coli cell by lactose permease (LacY), a transmembrane protein.[5] This process is a symport mechanism, where the influx of a lactose molecule is coupled with the influx of a proton (H+), driven by the proton motive force across the cell membrane.[5]

Enzymatic Digestion by β-Galactosidase

Once inside the cell, lactose is hydrolyzed by the enzyme β-galactosidase into its constituent monosaccharides, glucose and galactose. These monosaccharides can then enter the central metabolic pathways of the cell, such as glycolysis, to generate energy and metabolic intermediates.

Quantitative Data on E. coli Growth and Gene Expression

The following tables summarize quantitative data related to the growth of E. coli on lactose and the expression of the lac operon.

Specific Growth Rates on Different Carbon Sources

The specific growth rate (µ) of E. coli varies depending on the carbon source available. Glucose generally supports a higher growth rate than lactose, reflecting its status as the preferred carbon source.

| Carbon Source | Specific Growth Rate (µ, h⁻¹) | Doubling Time (minutes) | Reference |

| Glucose | ~0.8 | ~52 | [6] |

| Lactose | ~0.53 | ~78 | [7] |

| Glycerol | ~0.55 | ~76 | [7] |

| Mannose | ~0.75 | ~55 | [7] |

| Fructose | ~0.7 | ~59 | [7] |

| Maltose | ~0.65 | ~64 | [7] |

| Succinate | ~0.4 | ~104 | [7] |

Gene and Protein Expression Levels

The expression of the lac operon is significantly upregulated in the presence of lactose and the absence of glucose. Proteomic studies have quantified the changes in protein abundance during the shift from glucose to lactose metabolism.

| Condition | LacZ (β-galactosidase) Protein Abundance | LacY (Lactose Permease) Protein Abundance | Reference |

| Glucose present | Basal levels | Basal levels | [8][9] |

| Lactose present, Glucose absent | Highly induced | Highly induced | [8][9] |

| Glucose and Lactose present | Repressed (low levels) | Repressed (low levels) | [8][9] |

Note: Specific fold-change values can vary depending on the experimental conditions and quantification methods.

Kinetic Parameters of Lactose Transport and Hydrolysis

The efficiency of lactose transport and hydrolysis can be characterized by their Michaelis-Menten constants (Km).

| Enzyme/Transporter | Substrate | Km (mM) | Reference |

| Lactose Permease (LacY) | Lactose | 0.5 (active transport) | [5] |

| β-Galactosidase (LacZ) | Lactose | 23.28 | [10] |

| β-Galactosidase (LacZ) | ONPG (o-nitrophenyl-β-D-galactopyranoside) | 6.64 | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of lactose metabolism in E. coli.

Measuring the Growth Curve of E. coli on this compound

This protocol outlines the steps to determine the growth characteristics of E. coli using this compound as the sole carbon source.

Materials:

-

E. coli strain (e.g., K-12)

-

M9 minimal medium salts (5x stock)

-

20% (w/v) this compound solution (sterile)

-

20% (w/v) Glucose solution (sterile, for control)

-

1 M MgSO₄ (sterile)

-

0.1 M CaCl₂ (sterile)

-

Sterile culture flasks or tubes

-

Spectrophotometer

-

Incubator shaker

Procedure:

-

Prepare M9 Lactose Medium:

-

To 750 mL of sterile deionized water, add 200 mL of 5x M9 salts.

-

Add 2 mL of 1 M MgSO₄ and 100 µL of 0.1 M CaCl₂.

-

Add 20 mL of 20% this compound solution to a final concentration of 0.4%.

-

Bring the final volume to 1 L with sterile deionized water.

-

Prepare a control medium using glucose instead of lactose.

-

-

Inoculation:

-

Inoculate a small volume of M9 lactose medium with a single colony of E. coli and grow overnight at 37°C with shaking.

-

The next day, inoculate a larger volume of fresh M9 lactose medium with the overnight culture to an initial OD₆₀₀ of ~0.05.

-

-

Incubation and Measurement:

-

Incubate the culture at 37°C with vigorous shaking (e.g., 200 rpm).

-

At regular intervals (e.g., every 30-60 minutes), aseptically remove an aliquot of the culture and measure the OD₆₀₀ using a spectrophotometer. Use fresh M9 lactose medium as a blank.

-

-

Data Analysis:

-

Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale).

-

From the graph, identify the lag, exponential (log), and stationary phases of growth.

-

Calculate the specific growth rate (µ) and the doubling time during the exponential phase.

-

β-Galactosidase Activity Assay

This assay measures the activity of β-galactosidase produced by E. coli in response to lactose induction. The substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) is used, which is cleaved by β-galactosidase to produce o-nitrophenol, a yellow compound that can be quantified spectrophotometrically.[11]

Materials:

-

E. coli culture grown in the presence and absence of lactose.

-

Z-buffer (Na₂HPO₄·7H₂O, NaH₂PO₄·H₂O, KCl, MgSO₄·7H₂O, β-mercaptoethanol, pH 7.0)

-

ONPG solution (4 mg/mL in Z-buffer)

-

1 M Na₂CO₃ solution

-

Chloroform

-

0.1% SDS solution

-

Spectrophotometer

Procedure:

-

Cell Permeabilization:

-

Take a defined volume of the E. coli culture and measure its OD₆₀₀.

-

Centrifuge the cells and resuspend them in an appropriate volume of Z-buffer.

-

To permeabilize the cells, add a few drops of chloroform and 0.1% SDS to the cell suspension and vortex vigorously.

-

-

Enzyme Reaction:

-

Equilibrate the permeabilized cell suspension to 28°C or 37°C.

-

Start the reaction by adding a known volume of pre-warmed ONPG solution. Start a timer immediately.

-

-

Stopping the Reaction:

-

When a noticeable yellow color has developed, stop the reaction by adding 1 M Na₂CO₃. Record the reaction time. The Na₂CO₃ will also enhance the yellow color.

-

-

Measurement and Calculation:

-

Centrifuge the reaction mixture to pellet cell debris.

-

Measure the absorbance of the supernatant at 420 nm (A₄₂₀).

-

Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = 1000 × [A₄₂₀ / (t × V × OD₆₀₀)] where:

-

t = reaction time in minutes

-

V = volume of culture used in mL

-

OD₆₀₀ = optical density of the culture at 600 nm

-

-

Conclusion

This compound serves as a valuable carbon source for E. coli, and the molecular mechanisms governing its utilization are a cornerstone of modern molecular biology. The intricate regulation of the lac operon, involving both negative and positive control, allows the bacterium to make efficient metabolic decisions based on the availability of different sugars in its environment. A thorough understanding of these processes, supported by robust experimental methodologies and quantitative data, is crucial for researchers in various fields, from fundamental microbiology to the development of lactose-inducible protein expression systems in biotechnology and pharmaceutical production. This guide provides a comprehensive overview and practical protocols to facilitate further research and application of this classic biological system.

References

- 1. Khan Academy [khanacademy.org]

- 2. sg.idtdna.com [sg.idtdna.com]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Lactose transport in Escherichia coli cells. Dependence of kinetic parameters on the transmembrane electrical potential difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chegg.com [chegg.com]

- 7. embopress.org [embopress.org]

- 8. Protein expression dynamics during Escherichia coli glucose-lactose diauxie - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gene induction: ß-galactosidase in E. coli [practicalbiology.org]

An In-Depth Technical Guide to the Chemical Structure and Anomeric Forms of D-Lactose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, anomeric forms, and physicochemical properties of D-lactose monohydrate. Detailed experimental protocols for the characterization of lactose are also included to support research and development activities in the pharmaceutical and food sciences.

Chemical Structure of D-Lactose

D-Lactose is a disaccharide with the chemical formula C₁₂H₂₂O₁₁. It is composed of two monosaccharide units: D-galactose and D-glucose. These units are linked by a β-1,4 glycosidic bond. In its common solid form, it exists as a monohydrate (C₁₂H₂₂O₁₁·H₂O), where a water molecule is incorporated into the crystal structure of the α-anomer.

The glucose unit in lactose can exist in two different stereoisomeric forms, known as anomers, which are designated as alpha (α) and beta (β). This anomerism arises from the different configurations at the anomeric carbon (C1) of the glucopyranose ring. In aqueous solution, α-lactose and β-lactose are in equilibrium and can interconvert through a process called mutarotation. This process involves the opening of the glucopyranose ring to form a transient open-chain aldehyde, followed by re-closure to form either the α or β anomer.

At equilibrium in an aqueous solution at 20°C, the mixture consists of approximately 37.3% α-lactose and 62.7% β-lactose.[1]

Physicochemical Properties of D-Lactose Anomers

The α and β anomers of lactose exhibit distinct physical and chemical properties, which are crucial for their application in various industries, particularly in pharmaceuticals as an excipient. A summary of these properties is presented in the table below.

| Property | α-Lactose Monohydrate | β-Lactose (anhydrous) | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | C₁₂H₂₂O₁₁ | |

| Molecular Weight | 360.31 g/mol | 342.30 g/mol | |

| Melting Point | ~201-202 °C (with decomposition) | ~252 °C | [2] |

| Specific Optical Rotation [α]D²⁰ | +89.4° (initial) to +55.4° (equilibrium) | +35.0° (initial) to +55.4° (equilibrium) | [2] |

| Solubility in Water ( g/100 mL at 25°C) | 7 | 50 | [2] |

| Density | 1.540 g/cm³ | 1.589 g/cm³ |

Anomeric Forms of D-Lactose

The two anomeric forms of D-lactose, α-D-lactose and β-D-lactose, are diastereomers that differ only in the configuration of the hydroxyl group at the anomeric carbon (C1) of the D-glucose unit. In α-D-lactose, the hydroxyl group on the anomeric carbon is in the axial position, while in β-D-lactose, it is in the equatorial position.

Caption: Chemical structures of α-D-Lactose and β-D-Lactose.

The interconversion between these two forms in solution is a dynamic equilibrium known as mutarotation.

Caption: Mutarotation of D-Lactose in solution.

Experimental Protocols for Characterization

X-ray crystallography is a powerful technique to determine the three-dimensional atomic and molecular structure of a crystal. For this compound, this method provides precise information on bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry of the anomeric carbon.

Methodology:

-

Crystal Growth:

-

Prepare a supersaturated aqueous solution of α-lactose monohydrate.

-

Allow the solution to slowly evaporate at a constant temperature (e.g., room temperature) to promote the growth of single crystals of suitable size and quality for X-ray diffraction (typically > 0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a single crystal on a goniometer head.

-

Place the mounted crystal in an X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal.

-

Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) using a detector.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to determine the unit cell dimensions and space group of the crystal.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the model against the experimental data to obtain the final, high-resolution crystal structure.

-

¹H NMR spectroscopy is a primary method for determining the anomeric composition of lactose in solution. The anomeric protons of the α and β forms have distinct chemical shifts, allowing for their quantification. To prevent mutarotation during the measurement, a non-aqueous solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is used.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the lactose sample.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in an NMR tube.

-

Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 5 seconds (to ensure full relaxation of protons for accurate integration)

-

Number of scans: 16-64 (to achieve a good signal-to-noise ratio)

-

-

-

Data Analysis:

-

Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify the signals corresponding to the anomeric protons of α-lactose (typically a doublet around 6.3 ppm) and β-lactose (a doublet around 6.6 ppm).

-

Integrate the areas of these two anomeric proton signals.

-

Calculate the percentage of each anomer using the following formula: % α-anomer = (Integral of α-anomeric proton / (Integral of α-anomeric proton + Integral of β-anomeric proton)) * 100 % β-anomer = (Integral of β-anomeric proton / (Integral of α-anomeric proton + Integral of β-anomeric proton)) * 100

-

Polarimetry is used to measure the change in the optical rotation of a solution of an optically active compound over time. This technique is ideal for monitoring the mutarotation of lactose as the α and β anomers have different specific rotations.

Methodology:

-

Instrument Setup:

-

Turn on the polarimeter and the sodium lamp and allow them to warm up for at least 30 minutes to ensure a stable light source.

-

Calibrate the instrument with a blank (distilled water).

-

-

Sample Preparation:

-

Prepare a solution of known concentration of α-lactose monohydrate in distilled water (e.g., 10 g/100 mL).

-

-

Measurement of Mutarotation:

-

Quickly transfer the freshly prepared lactose solution into a polarimeter cell of a known path length (e.g., 1 or 2 dm).

-

Immediately place the cell in the polarimeter and record the initial optical rotation and the time.

-

Continue to record the optical rotation at regular intervals (e.g., every 5-10 minutes) until the reading becomes constant. This indicates that the solution has reached equilibrium.

-

-

Data Analysis:

-

Plot the optical rotation as a function of time.

-

The initial and final (equilibrium) specific rotations can be calculated using the Biot's law: [α] = α / (l * c) where:

-

[α] is the specific rotation

-

α is the observed rotation

-

l is the path length of the cell in decimeters (dm)

-

c is the concentration of the solution in g/mL

-

-

This technical guide provides a foundational understanding of the chemical and physical properties of this compound and its anomeric forms, along with detailed protocols for its characterization. This information is intended to be a valuable resource for scientists and researchers in the fields of drug development and food science.

References

Water of crystallization in D-Lactose monohydrate and its stability

An In-depth Technical Guide to the Water of Crystallization in D-Lactose Monohydrate: Role, Stability, and Characterization

Introduction

This compound (specifically α-lactose monohydrate) is one of the most widely used excipients in the pharmaceutical industry.[1] Its utility as a diluent, filler, and carrier in oral solid dosage forms like tablets and dry powder inhalers is attributed to its high stability, low hygroscopicity, good compatibility with active pharmaceutical ingredients (APIs), and cost-effectiveness.[1] The crystalline form, α-lactose monohydrate, incorporates one molecule of water for every molecule of lactose, known as the water of crystallization. This bound water is integral to the crystal structure and plays a critical role in the physicochemical properties of the excipient.

The loss or migration of this water of crystallization due to environmental factors such as heat, humidity, or mechanical stress during manufacturing processes (e.g., drying, milling, tabletting) can lead to significant changes in the solid-state properties of lactose.[2][3] These transformations, which may include dehydration, amorphization, or conversion to other polymorphic forms, can impact powder flow, compressibility, tablet hardness, and ultimately, the stability and efficacy of the final drug product.[4][5] This guide provides a detailed examination of the water of crystallization in this compound, focusing on its structural role, stability under various conditions, and the analytical techniques essential for its characterization.

The Role and Structure of Water of Crystallization

In α-lactose monohydrate, the water molecule is not merely adsorbed moisture but a fundamental component of the crystal lattice. The crystal system is monoclinic, and the water molecule is strategically positioned to stabilize the structure through a network of hydrogen bonds.[6] It is linked to neighboring lactose molecules, contributing significantly to the overall lattice energy and the hardness of the crystal.[6][7] The theoretical water content is approximately 5.0% w/w, a value that serves as a key reference point in analytical characterization.[2]

Upon removal of this bound water, the crystal lattice undergoes a spontaneous readjustment, resulting in a new, distinct anhydrous phase.[2][8] This new form is different from other commercially available anhydrous lactose forms.[3] The process compromises the crystal's integrity, often leading to fractures, reduced particle size, and an increase in surface area.[2][3]

Stability of the Water of Crystallization

The stability of the hydrate form is not absolute and is influenced by several external factors. Understanding these factors is crucial for controlling the material properties during drug development and manufacturing.

Thermal Stability

Heating is the most direct factor causing the removal of the water of crystallization. This dehydration is an endothermic process that typically occurs at temperatures above the boiling point of water, confirming that the water is structurally bound.[2] Thermal analysis shows this event happening in a temperature range of 120°C to 160°C, with a characteristic peak temperature around 145-146°C.[2][9] The loss of the single mole of water corresponds to a mass loss of approximately 4.5-5.0%.[2]

Influence of Relative Humidity (RH)

The stability of lactose monohydrate is also dependent on the ambient relative humidity.

-

Low RH: Storage at low relative humidity can facilitate dehydration.[3]

-

High RH: While α-lactose monohydrate is considered non-hygroscopic at lower humidity levels, it can be affected by high RH.[10] More significantly, amorphous lactose, which is very hygroscopic, will readily absorb moisture from the environment and can recrystallize into the more stable α-lactose monohydrate form.[9][11] This process is important as amorphous content can be inadvertently introduced during processing.[4] The dehydrated form of lactose monohydrate can rehydrate when exposed to ambient conditions (e.g., 25°C and 50% RH) over time.[2][8]

Impact of Mechanical Stress

Pharmaceutical manufacturing processes like milling and compression introduce significant mechanical energy into the material, which can disrupt the crystal lattice.

-

Milling: This process is used to reduce particle size but can induce surface and bulk structural modifications, leading to the formation of amorphous regions and the loss of water of crystallization.[5][12] The extent of amorphization often correlates with the milling time and energy.[13]

-

Compression: The pressure applied during tabletting can also impact the crystal lattice, potentially causing the crystallization of any amorphous lactose present.[14]

Analytical Characterization Techniques

A suite of analytical techniques is employed to study and quantify the water of crystallization and characterize the solid-state transformations of lactose.

-

Thermogravimetric Analysis (TGA): TGA is a fundamental technique for quantifying water content by precisely measuring the change in mass of a sample as a function of temperature.[15] It can differentiate between loosely bound surface water, which is lost at lower temperatures (40-130°C), and the structurally integral water of crystallization, which is released at a higher temperature range (~120-160°C).[2][16]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. For lactose monohydrate, it reveals a distinct endothermic peak corresponding to the energy required for dehydration.[9] The peak temperature (e.g., ~146°C) and the enthalpy of this transition are key characteristics.[9] Following dehydration, a second endotherm at a higher temperature (~216°C) indicates the melting of the newly formed anhydrous lactose.[9]

-

X-Ray Powder Diffraction (XRPD): XRPD is an essential tool for identifying the crystalline form of a material. It can clearly distinguish between the diffraction patterns of α-lactose monohydrate, its dehydrated form, and other anhydrous or amorphous forms.[2][8] This technique is invaluable for monitoring phase transitions during stability studies.[3][8]

-

Karl Fischer Titration (KFT): KFT is a highly specific and accurate chemical method for the determination of water content.[17] Unlike gravimetric oven methods that can be influenced by other volatile substances or fail to remove strongly bound water, KFT selectively titrates water molecules.[17][18] It is often considered the reference method for determining the total water content (both free and bound).[19]

Quantitative Data Summary

The following tables summarize key quantitative data from thermal analysis of this compound.

Table 1: Thermal Dehydration Data from TGA and DSC

| Parameter | Typical Value | Technique | Reference |

|---|---|---|---|

| Dehydration Temperature Range | 120°C - 160°C | TGA/DSC | [2] |

| Dehydration Peak Temperature | ~146°C | DSC | [9] |

| Dehydration Onset Temperature | ~144°C | DSC | [20] |

| Anhydrous Melting Peak Temp. | ~216°C | DSC | [9] |

| Mass Loss (Water of Cryst.) | 4.5% - 5.0% | TGA | [2][9] |

| Theoretical Water Content | 5.0% | Stoichiometry |

| Dehydration Enthalpy | ~126 - 157 J/g | DSC |[9] |

Experimental Protocols

Detailed methodologies are critical for obtaining reproducible and reliable data. The following sections outline typical experimental protocols for the key analytical techniques.

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

This protocol describes a simultaneous TGA/DSC analysis, which is common for characterizing hydrates.

-

Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., indium, tin).[20]

-

Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample into an appropriate crucible (e.g., aluminum).[2]

-

Atmosphere: Purge the furnace with a dry, inert gas, typically nitrogen, at a constant flow rate (e.g., 30-50 mL/min).[2][21]

-

Thermal Program:

-

Data Analysis:

-

TGA Curve: Determine the percentage mass loss in the temperature range corresponding to dehydration (120-160°C).

-

DSC Curve: Identify the onset and peak temperatures of the endotherm corresponding to dehydration. Integrate the peak area to calculate the enthalpy of dehydration (ΔH).

-

X-Ray Powder Diffraction (XRPD)

-

Sample Preparation: Gently mount the powder sample onto a zero-background sample holder. No special preparation is typically needed unless preferred orientation is a concern.[2]

-

Instrument Setup: Use a diffractometer with a standard X-ray source, such as Cu Kα radiation (λ = 1.5418 Å).[2]

-

Scan Parameters:

-

Data Analysis: Compare the resulting diffractogram with reference patterns for α-lactose monohydrate and its various anhydrous forms to identify the crystalline phase(s) present.

Karl Fischer Titration (Volumetric)

-

Apparatus Setup: Prepare a volumetric Karl Fischer titrator. The titration vessel should be conditioned by titrating the solvent to a stable, dry endpoint.

-

Reagents:

-

Titrant: Use a one-component Karl Fischer titrant (e.g., CombiTitrant 5).

-

Solvent: Use a suitable solvent, such as methanol or a methanol/formamide mixture for samples with poor solubility.[22]

-

-

Procedure:

-

Accurately weigh and add the this compound sample (e.g., 0.1-0.3 g) to the pre-titrated solvent in the titration vessel.

-

Stir the sample to ensure complete dissolution. A stirring time of at least 180 seconds is recommended.

-

Initiate the titration. The titrator will automatically dispense the titrant until the endpoint is reached.

-

-

Calculation: The instrument's software calculates the water content based on the sample weight and the volume of titrant consumed. The theoretical water concentration for pure lactose monohydrate is 5%.

Visualizations: Workflows and Relationships

Conclusion

The water of crystallization in this compound is a critical structural component that dictates many of its essential properties as a pharmaceutical excipient. The loss of this water through thermal, mechanical, or environmental stress leads to phase transformations that can compromise product performance and stability.[2][8] A thorough understanding and characterization of these behaviors are therefore imperative during formulation development, manufacturing, and storage. The application of a multi-technique analytical approach, combining TGA, DSC, XRPD, and KFT, provides the comprehensive data required to monitor and control the solid-state form of lactose, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

- 1. pharmtech.com [pharmtech.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. The Influence of Relative Humidity and Storage Conditions on the Physico-chemical Properties of Inhalation Grade Fine Lactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Milling induced amorphisation and recrystallization of α-lactose monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Structure, morphology and surface properties of α-lactose monohydrate in relation to its powder properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Moisture sorption, compressibility and caking of lactose polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Complexities related to the amorphous content of lactose carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portal.research.lu.se [portal.research.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Water of crystallization - Wikipedia [en.wikipedia.org]

- 16. dairy-journal.org [dairy-journal.org]

- 17. Determination of water content in lactose by Karl Fischer titration - Interlaboratory collaborative study: Universität Hohenheim [uni-hohenheim.de]

- 18. shop.fil-idf.org [shop.fil-idf.org]

- 19. scispace.com [scispace.com]

- 20. thermalsupport.com [thermalsupport.com]

- 21. epfl.ch [epfl.ch]

- 22. metrohm.com [metrohm.com]

A Comprehensive Guide to the Solubility of D-Lactose Monohydrate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of D-Lactose monohydrate in a variety of common laboratory solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and formulation.

This compound, a disaccharide composed of galactose and glucose, is a widely used excipient in the pharmaceutical industry. Its solubility is a critical parameter that influences its behavior in various formulation processes, including wet granulation, spray drying, and lyophilization. A thorough understanding of its solubility in different solvents is therefore essential for the development of stable and effective drug products.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the solvent and the temperature. The following table summarizes the available quantitative and qualitative solubility data in key laboratory solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g solution) | Solubility ( g/100 mL solvent) | Notes |

| Water | 15 | ~20[1] | Freely soluble | |

| 25 | 18.90 | 21.6 | Soluble in warm water[2][3] | |

| 40 | 25.15 | |||

| 60 | 37.21 | |||

| Ethanol | 40 | 0.0111 | Very slightly soluble[2][4] | |

| 60 | 0.0270 | Practically insoluble[1] | ||

| Methanol | 0.9 | 0.013 | Data from a comprehensive study on α-lactose monohydrate solubility[2][5][6] | |

| 5.85 | 0.014 | [2][5][6] | ||

| 10.85 | 0.016 | [2][5][6] | ||

| 15.85 | 0.018 | [2][5][6] | ||

| 20.85 | 0.020 | [2][5][6] | ||

| 25.85 | 0.023 | [2][5][6] | ||

| 30.85 | 0.027 | [2][5][6] | ||

| 35.85 | 0.031 | [2][5][6] | ||

| 40.85 | 0.036 | [2][5][6] | ||

| 45.85 | 0.042 | [2][5][6] | ||

| 49.85 | 0.049 | [2][5][6] | ||

| Acetone | Ambient | Insoluble | Generally considered insoluble or practically insoluble. | |

| DMSO | Ambient | - | No direct quantitative data for pure DMSO was found. Studies have focused on DMSO-water mixtures where a parabolic relationship of solubility is observed. |

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6] The following protocol outlines the key steps for determining the solubility of this compound.

1. Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a glass flask or vial).

-

The presence of excess solid is crucial to ensure that the solution reaches saturation.

2. Equilibration:

-

Agitate the sealed vessel at a constant temperature for a prolonged period, typically 24 to 72 hours.[6] This can be achieved using an orbital shaker or a magnetic stirrer.

-

Maintaining a constant temperature is critical as solubility is temperature-dependent.

3. Phase Separation:

-

Once equilibrium is reached, separate the undissolved solid from the saturated solution.

-

This is typically achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) to remove any remaining particulates.[6]

4. Quantification of the Solute:

-

Accurately determine the concentration of this compound in the clear, saturated filtrate.

-

A variety of analytical techniques can be employed for quantification. A common and accurate method is High-Performance Liquid Chromatography (HPLC).[6]

-

To ensure accuracy, a calibration curve should be generated using standard solutions of this compound of known concentrations.

5. Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L), and always specify the temperature at which the measurement was made.[6]

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 64044-51-5 [amp.chemicalbook.com]

The Pivotal Role of D-Lactose Monohydrate in Bacterial Growth Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lactose monohydrate, a disaccharide composed of glucose and galactose, serves as a critical component in various bacterial growth media. Its function extends beyond being a simple carbon source; it is a key molecule for differentiating bacterial species and for inducing the expression of specific genes, most notably the well-characterized lac operon in Escherichia coli. This technical guide provides an in-depth exploration of the multifaceted role of this compound in microbiology, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Core Functions of this compound in Bacterial Media

The utility of this compound in bacteriology can be categorized into three primary functions:

-

Carbon Source for Metabolism: For bacteria possessing the necessary enzymatic machinery, lactose serves as a viable source of carbon and energy. The enzyme β-galactosidase hydrolyzes lactose into glucose and galactose, which can then enter central metabolic pathways like glycolysis.[1][2] However, many bacteria exhibit a preference for glucose and will only utilize lactose when glucose is depleted, a phenomenon known as catabolite repression.[3][4]

-

Inducer of the lac Operon: In bacteria such as E. coli, lactose metabolism is tightly regulated by the lac operon.[5] A metabolite of lactose, allolactose, acts as an inducer by binding to the LacI repressor protein, causing a conformational change that prevents the repressor from binding to the operator region of the operon.[5] This derepression allows for the transcription of the genes necessary for lactose transport and metabolism. The synthetic analog Isopropyl β-D-1-thiogalactopyranoside (IPTG) is also a potent inducer and is often used in molecular biology for this purpose.[5]

-

Differential Agent in Selective Media: The ability to ferment lactose is a key characteristic used to differentiate between bacterial species, particularly within the Enterobacteriaceae family. Differential media, such as MacConkey agar and Eosin Methylene Blue (EMB) agar, contain lactose and a pH indicator.[5][6] Lactose-fermenting bacteria produce acidic byproducts, causing a color change in the indicator, while non-fermenters do not.[5][6]

Quantitative Data on Lactose Utilization and Induction

The following tables summarize key quantitative data related to the use of this compound in bacterial culture.

Table 1: Composition of Common Differential Media Containing Lactose

| Component | MacConkey Agar (g/L) | Eosin Methylene Blue (EMB) Agar (g/L) |

| Peptone | 17.0 | 10.0 |

| Proteose peptone | 3.0 | - |

| Lactose Monohydrate | 10.0 | 5.0 |

| Sucrose | - | 5.0 |

| Bile Salts | 1.5 | - |

| Sodium Chloride | 5.0 | - |

| Neutral Red | 0.03 | - |

| Crystal Violet | 0.001 | - |

| Eosin Y | - | 0.40 |

| Methylene Blue | - | 0.065 |

| Dipotassium Phosphate | - | 2.0 |

| Agar | 13.5 | 13.5 |

| Final pH | 7.1 ± 0.2 | 7.2 ± 0.2 |

Table 2: Comparative Growth and β-Galactosidase Activity in E. coli

| Carbon Source | Concentration | Specific Growth Rate (µ) (approx. doublings/hour) | β-Galactosidase Activity (Miller Units) |

| Glucose | 0.4% | ~1.0 | <1 |

| Lactose | 0.4% | ~0.5 | >1000 |

| Glucose + Lactose | 0.2% each | Biphasic: ~1.0 then ~0.5 | Initially <1, then >1000 |

| Glycerol | 0.4% | ~0.6 | <1 |

| Glycerol + IPTG | 0.4% + 1mM | ~0.6 | >3000 |

Note: Specific growth rates and enzyme activities are approximate and can vary depending on the specific E. coli strain, media composition, and experimental conditions.

Signaling Pathways and Experimental Workflows

The lac Operon Signaling Pathway

The regulation of the lac operon is a classic example of gene control in prokaryotes. The following diagram illustrates the key components and their interactions in the presence and absence of lactose.

Caption: The lac operon regulatory circuit.

Experimental Workflow: Differentiating Lactose Fermenters

The following diagram outlines a typical experimental workflow for distinguishing between lactose-fermenting and non-fermenting bacteria using differential media.

Caption: Workflow for bacterial differentiation.

Experimental Protocols

Protocol 1: Preparation of MacConkey Agar

Objective: To prepare a selective and differential medium for the isolation and differentiation of Gram-negative bacteria based on lactose fermentation.

Materials:

-

MacConkey agar powder

-

Distilled or deionized water

-

Autoclave

-

Sterile Petri dishes

Procedure:

-

Suspend 49.53 grams of MacConkey agar powder in 1000 ml of distilled water.[6]

-

Heat the mixture to boiling to ensure the medium is completely dissolved.[6]

-

Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[6]

-

Allow the sterilized medium to cool to 45-50°C in a water bath.

-

Mix the medium well by gentle swirling and aseptically pour approximately 20-25 ml into each sterile Petri dish.

-

Allow the agar to solidify at room temperature.

-

Store the plates in an inverted position at 2-8°C until use.

Protocol 2: Bacterial Growth Curve Analysis with Lactose as the Sole Carbon Source

Objective: To monitor the growth of a bacterial strain in a liquid medium where lactose is the only carbon source.

Materials:

-

Bacterial strain of interest

-

M9 minimal medium supplemented with this compound (e.g., 0.4% w/v)

-

Sterile culture flasks

-

Shaking incubator

-

Spectrophotometer

-

Sterile cuvettes

Procedure:

-

Prepare M9 minimal medium and sterilize by autoclaving. Aseptically add a sterile stock solution of this compound to the desired final concentration.

-

Inoculate a small volume of the M9-lactose medium with a single colony of the bacterial strain and grow overnight at 37°C with shaking to create a starter culture.

-

Inoculate a larger volume of fresh, pre-warmed M9-lactose medium with the overnight culture to an initial optical density at 600 nm (OD600) of approximately 0.05-0.1.

-

Incubate the culture at 37°C with vigorous shaking.

-

At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot of the culture.

-

Measure the OD600 of the aliquot using a spectrophotometer, using sterile M9-lactose medium as a blank.[1][6]

-

Continue taking measurements until the culture reaches the stationary phase (i.e., the OD600 readings no longer increase).

-

Plot the OD600 values (on a logarithmic scale) against time (on a linear scale) to generate the bacterial growth curve. From the exponential phase of this curve, the specific growth rate and doubling time can be calculated.

Protocol 3: β-Galactosidase Assay (Miller Assay)

Objective: To quantify the activity of β-galactosidase in bacterial cells, which is indicative of the level of lac operon induction.

Materials:

-

Bacterial culture grown under desired conditions (e.g., with and without lactose)

-

Z-buffer (Na2HPO4, NaH2PO4, KCl, MgSO4, β-mercaptoethanol, pH 7.0)

-

0.1% Sodium dodecyl sulfate (SDS)

-

Chloroform

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/ml in Z-buffer)

-

1 M Sodium carbonate (Na2CO3) solution

-

Spectrophotometer

Procedure:

-

Grow bacterial cultures to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

-

Record the OD600 of the culture.

-

Take a defined volume of the culture (e.g., 1 ml) and place it in a microcentrifuge tube.

-

Add 1-2 drops of chloroform and a drop of 0.1% SDS to the cells to permeabilize them. Vortex vigorously for 10 seconds.

-

Equilibrate the tubes to 28°C in a water bath for 5 minutes.

-

Start the reaction by adding a defined volume of ONPG solution (e.g., 0.2 ml) and start a timer. Mix well.

-

Incubate the reaction at 28°C until a visible yellow color develops.

-

Stop the reaction by adding a defined volume of 1 M Na2CO3 (e.g., 0.5 ml) and stop the timer. The Na2CO3 raises the pH, which inactivates the β-galactosidase.

-

Centrifuge the tubes to pellet cell debris.

-

Measure the absorbance of the supernatant at 420 nm (A420) and 550 nm (A550). The A550 reading is to correct for light scattering by cell debris.

-

Calculate the Miller Units using the following formula: Miller Units = 1000 * [A420 - (1.75 * A550)] / (Time * Volume * OD600)

-

Time is the reaction time in minutes.

-

Volume is the volume of culture used in ml.

-

Conclusion

This compound is an indispensable component in modern microbiology, providing a versatile tool for researchers. Its role as a carbon source, a potent gene inducer, and a differential agent allows for the cultivation, manipulation, and characterization of a wide range of bacteria. A thorough understanding of its functions and the application of standardized protocols are essential for obtaining reliable and reproducible results in research, diagnostics, and industrial applications.

References

- 1. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. journals.asm.org [journals.asm.org]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. microbenotes.com [microbenotes.com]

Understanding the grades of D-Lactose monohydrate for pharmaceutical use

A-Z Guide to D-Lactose Monohydrate for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This compound is a cornerstone excipient in the pharmaceutical industry, prized for its versatility as a filler, binder, and carrier in various dosage forms.[1] Its popularity stems from its cost-effectiveness, availability, low hygroscopicity, and excellent physical and chemical stability.[1][2] However, not all lactose is created equal. The physical properties of lactose—such as particle size distribution, flowability, and compressibility—are meticulously modified to create distinct grades tailored for specific manufacturing processes and formulation challenges.[1][3]

This guide provides an in-depth look at the different grades of this compound, their key characteristics, selection criteria, and the analytical methods used for their evaluation.

Understanding the Grades of Pharmaceutical Lactose

The functional performance of lactose in a formulation is directly linked to its physical characteristics, which are determined by the manufacturing process.[3] The primary grades are produced through processes like milling, sieving, spray-drying, and granulation.[2]

-

Milled Lactose : This grade is produced by milling lactose crystals to varying degrees of fineness.[3] Milled lactose generally consists of angular particles with irregular shapes.[4] While it offers good binding properties, its fine particle size leads to poor flowability, making it most suitable for wet and dry granulation processes where powder flow is less critical.[2][5]

-

Sieved Lactose : The sieving process yields lactose with a narrower particle size distribution.[2][3] Coarser sieved grades exhibit good flowability and are often used as diluents in capsule and sachet filling operations.[1][6]

-

Spray-Dried Lactose : This grade is manufactured by spray-drying a suspension of fine α-lactose monohydrate crystals.[7] The resulting particles are spherical agglomerates, which provide excellent flowability and good compressibility.[3][5] Spray-dried lactose typically contains a mixture of crystalline and amorphous lactose, a combination that enhances its compaction properties, making it a preferred choice for direct compression (DC) tablet manufacturing.[8][9]

-

Anhydrous Lactose : Produced through a roller-drying process, this grade primarily consists of anhydrous β-lactose. It is known for its excellent compressibility and is often used in high-speed tableting and for formulations with moisture-sensitive drugs.[5][10] Its particles are often irregular flakes.[8]

-

Granulated Lactose : This form consists of agglomerates of fine lactose particles.[2] Granulated lactose combines the high compaction properties of fine crystals with the good flowability of coarser particles, making it suitable for direct compression.[2][6]

Quantitative Specifications of Lactose Grades

The selection of a lactose grade is heavily influenced by its quantitative specifications. These parameters dictate the powder's behavior during manufacturing and its impact on the final dosage form's quality.

| Grade Type | Primary Manufacturing Process | Key Physical Characteristics | Primary Application |

| Milled | Mechanical Milling | Fine, angular particles; poor flow; good binding.[5] | Wet Granulation, Dry Granulation.[2][5] |

| Sieved | Sieving | Coarse particles with narrow size distribution; good flowability.[2] | Capsule and Sachet Filling.[6] |

| Spray-Dried | Spray Drying | Spherical agglomerates; excellent flow; good compressibility.[3][5] | Direct Compression.[5][6] |

| Anhydrous | Roller Drying | Irregular flakes; excellent compressibility; good for moisture-sensitive APIs.[5][8][10] | Direct Compression, especially high-speed.[5] |

| Granulated | Agglomeration | Porous agglomerates; good flow and compaction.[2][6] | Direct Compression, Capsules.[5][6] |

| Property | Milled Lactose | Spray-Dried Lactose | Anhydrous Lactose | Granulated Lactose |

| Median Particle Size (d50) | ~70 µm[11] | ~95-105 µm[11] | ~203-270 µm[11][12] | ~126 µm[12] |

| Flowability | Poor to Moderate[5] | Excellent[3][5] | Good[5] | Good[5] |

| Compressibility | Moderate[5] | Good to Excellent[9] | Excellent[5] | Good[10] |

| Bulk Density (g/cm³) | Varies | Varies | ~0.68[12] | ~0.55[12] |

| Tapped Density (g/cm³) | Varies | Varies | ~0.80[12] | ~0.67[12] |

| Hausner Ratio | > 1.25 | < 1.15 | ~1.17[12] | ~1.22[12] |

Logical Selection of Lactose Grade

Choosing the appropriate grade of lactose is a critical decision in formulation development. The selection process is guided by the intended manufacturing process and the properties of the active pharmaceutical ingredient (API).

References

- 1. Lactose in Pharmaceutical Applications [drug-dev.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. Lactose Particle Size Analysis [sympatec.com]

- 4. tainstruments.com [tainstruments.com]

- 5. Lactose as a Diluent: Impact of Different Grades on Tablet Compressibility and Formability [apexvia.com]

- 6. Pharmaceutical lactose, in what form and for what use? - Lactalis Ingredients Pharma [pharma.lactalisingredients.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. phexcom.cn [phexcom.cn]

- 9. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 10. dfepharma.com [dfepharma.com]

- 11. researchgate.net [researchgate.net]

- 12. Lubricant sensitivity of direct compression grades of lactose in continuous batch tableting process. • Pharma • IMA Group [ima.it]

The Induction of Gene Expression in Lac Operon Systems by D-Lactose Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of D-Lactose monohydrate in inducing gene expression within the well-characterized lac operon system of Escherichia coli. This document details the underlying molecular mechanisms, presents quantitative data on induction dynamics, and provides comprehensive experimental protocols for studying this fundamental gene regulatory network.

Core Concepts: The Lac Operon Regulatory Circuit

The lac operon is a classic model of prokaryotic gene regulation, enabling E. coli to metabolize lactose as an energy source when its preferred carbon source, glucose, is unavailable. The operon consists of a set of structural genes (lacZ, lacY, and lacA) and regulatory elements (promoter, operator, and CAP-binding site). The expression of the structural genes is primarily controlled by the Lac repressor protein (encoded by the lacI gene) and the Catabolite Activator Protein (CAP).

In the absence of lactose, the Lac repressor binds to the operator region, physically obstructing RNA polymerase and preventing transcription of the structural genes.[1][2] The introduction of lactose into the cell initiates a cascade of events leading to the expression of the lac operon genes.

The key molecular player in this induction process is not lactose itself, but its isomer, allolactose .[1][2][3] A low basal level of β-galactosidase, the enzyme encoded by lacZ, converts a small amount of intracellular lactose into allolactose.[3][4] Allolactose then acts as an inducer by binding to the Lac repressor protein. This binding event causes a conformational change in the repressor, reducing its affinity for the operator DNA and causing it to dissociate.[1][4] With the repressor removed, RNA polymerase can bind to the promoter and initiate transcription of the lac operon genes, leading to the synthesis of β-galactosidase, lactose permease (lacY product), and thiogalactoside transacetylase (lacA product).

Quantitative Analysis of Lac Operon Induction

The induction of the lac operon is a concentration-dependent process. The level of gene expression, often measured by the activity of β-galactosidase, correlates with the concentration of the inducer. While synthetic inducers like Isopropyl β-D-1-thiogalactopyranoside (IPTG) are commonly used in laboratory settings due to their stability (they are not metabolized by the cell), understanding the induction dynamics with the natural inducer, lactose, is crucial for many research and development applications.

The following table summarizes the dose-dependent induction of the lac operon by this compound, as measured by β-galactosidase activity.

| Inducer | Concentration | β-Galactosidase Activity (Miller Units) | Reference |

| This compound | 0 mM (uninduced) | ~1.5 - 3 | |

| This compound | 0.05 mM | ~50 | |

| This compound | 0.1 mM | ~200 | |

| This compound | 0.2 mM | ~500 | |

| This compound | 0.5 mM | ~1000 | |

| This compound | 1.0 mM | ~1200 | |

| IPTG (for comparison) | 1.0 mM | ~1500 |

Note: The values presented are approximate and can vary depending on the specific E. coli strain, growth conditions, and experimental setup.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clear visual representation of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Figure 1: Signaling pathway of lac operon induction by D-Lactose.

Figure 2: Experimental workflow for quantifying lac operon induction.

Experimental Protocols

This section provides a detailed methodology for a typical experiment to quantify the induction of the lac operon by this compound using a β-galactosidase assay.

Materials and Reagents

-

E. coli strain with a functional lac operon (e.g., K12 strain)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

This compound

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

-

Z-buffer (pH 7.0): 0.06 M Na2HPO4·7H2O, 0.04 M NaH2PO4·H2O, 0.01 M KCl, 0.001 M MgSO4·7H2O, 0.05 M β-mercaptoethanol

-

Chloroform

-

0.1% Sodium dodecyl sulfate (SDS) solution

-

1 M Sodium carbonate (Na2CO3) solution

-

Spectrophotometer

Experimental Procedure

Part A: E. coli Culture and Induction

-

Inoculation: Inoculate a starter culture of E. coli in LB broth and grow overnight at 37°C with shaking.

-

Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB broth.

-

Growth Monitoring: Incubate the culture at 37°C with shaking and monitor the optical density at 600 nm (OD600) until it reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).

-

Induction: Divide the culture into separate flasks. To each flask, add this compound to achieve the desired final concentrations (e.g., 0 mM, 0.05 mM, 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM). Include a flask with no lactose as a negative control.

-

Incubation: Continue to incubate the cultures at 37°C with shaking for a set induction period (e.g., 2-3 hours).

Part B: β-Galactosidase Assay (ONPG Assay)

-

Sample Collection: At the end of the induction period, place the cultures on ice to halt cell growth and metabolism.

-

Cell Density Measurement: Measure the final OD600 of each culture.

-

Cell Permeabilization:

-

Transfer 1 mL of each culture to a microfuge tube.

-

Add 2 drops of chloroform and 1 drop of 0.1% SDS to each tube.

-

Vortex vigorously for 10 seconds to lyse the cells.

-

-

Assay Initiation:

-

Equilibrate the tubes to 28°C in a water bath for 5 minutes.

-

Add 0.2 mL of the 4 mg/mL ONPG solution to each tube to start the reaction. Record the exact time of addition.

-

-

Reaction Incubation: Incubate the tubes at 28°C. Monitor the development of a yellow color.

-

Reaction Termination: Once a sufficient yellow color has developed, stop the reaction by adding 0.5 mL of 1 M Na2CO3. Record the exact time of termination. The sodium carbonate raises the pH, which inactivates β-galactosidase and enhances the yellow color of the o-nitrophenol product.

-

Centrifugation: Centrifuge the tubes at high speed for 5 minutes to pellet cell debris.

-

Absorbance Measurement: Carefully transfer the supernatant to a clean cuvette and measure the absorbance at 420 nm (A420) and 550 nm (A550). The A550 reading is used to correct for light scattering by cell debris.

Data Analysis: Calculation of Miller Units

The specific activity of β-galactosidase is expressed in Miller Units. The calculation is as follows:

Miller Units = 1000 × [ (A420 - 1.75 × A550) ] / ( T × V × OD600 )

Where:

-

A420: Absorbance at 420 nm

-

A550: Absorbance at 550 nm (to correct for light scattering)

-

T: Reaction time in minutes

-

V: Volume of the culture used in the assay in mL

-

OD600: Optical density of the culture at 600 nm before the assay

Conclusion

This compound, through its conversion to allolactose, serves as a natural and effective inducer of the lac operon system. The induction is dose-dependent, allowing for a graded response in gene expression. The experimental protocols outlined in this guide provide a robust framework for quantifying this induction, making the lac operon system a powerful tool for research in gene regulation, synthetic biology, and for controlled protein expression in various biotechnological applications. Understanding the quantitative aspects of lactose induction is fundamental for optimizing these applications and for furthering our knowledge of gene regulatory networks.

References

- 1. Induction of the lac promoter in the absence of DNA loops and the stoichiometry of induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bistability and Nonmonotonic Induction of the lac Operon in the Natural Lactose Uptake System - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-Lactose Monohydrate in Plant Tissue Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Lactose monohydrate, a disaccharide composed of glucose and galactose, has been explored as an alternative carbon source to the conventionally used sucrose in plant tissue culture. Its utilization and effects are highly species-dependent, with research indicating a range of outcomes from inhibited growth to comparable or even enhanced production of specific secondary metabolites. This technical guide provides an in-depth analysis of the use of this compound in plant tissue culture, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of plant science and drug development.

Introduction

Carbohydrates are an essential component of plant tissue culture media, serving as both an energy source and an osmotic regulator. While sucrose is the most commonly used carbohydrate, its rapid hydrolysis can sometimes lead to detrimental effects such as medium browning and the accumulation of inhibitory compounds. This has prompted investigations into alternative carbon sources, including this compound. The slower hydrolysis of lactose may offer a more sustained release of monosaccharides, potentially benefiting certain culture systems. This guide explores the scientific literature to provide a clear understanding of the applications and implications of using this compound in plant tissue culture.

Data Presentation: Effects of this compound on Plant Cultures

The following tables summarize quantitative data from various studies on the effects of this compound on callus growth and secondary metabolite production.

Table 1: Effect of this compound on Callus Biomass Production

| Plant Species | Explant | Lactose Concentration (g/L) | Effect on Fresh Weight | Effect on Dry Weight | Reference |

| Catharanthus roseus | Leaf | 10, 30, 50 | Comparable to control (3% sucrose) | Maximum response at 30 g/L | [1] |

| Chrysanthemum | Thin Cell Layers | 40 | Less effective than sucrose and glucose | Not specified | [2] |

| Cynara cardunculus | Leaf | Not specified | Comparable to sucrose after 7 days | Not specified | [3] |

| Orchardgrass | Mature Seed | 30 | Lower callus induction than sucrose | Lower shoot regeneration than maltose | [4] |

Table 2: Effect of this compound on Secondary Metabolite Production

| Plant Species | Culture Type | Lactose Concentration (g/L) | Secondary Metabolite | Effect | Reference |

| Catharanthus roseus | Callus Culture | 30 | Total Alkaloids | Maximum response observed | [1] |

| Catharanthus roseus | Suspension Culture | 10, 30, 50 | Total Alkaloids | 2-3 times higher production than in agar medium | [1] |

Experimental Protocols

General Protocol for Preparation of Plant Tissue Culture Medium with this compound

This protocol outlines the basic steps for preparing a sterile, lactose-containing plant tissue culture medium.

Materials:

-

This compound

-

Basal salt mixture (e.g., Murashige and Skoog - MS)

-

Vitamins (e.g., Gamborg's B5)

-

Plant growth regulators (PGRs) as required for the specific application (e.g., auxins like 2,4-D, NAA; cytokinins like BAP, Kinetin)

-

Gelling agent (e.g., agar or gellan gum)

-

Distilled or deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Autoclave

-

Sterile culture vessels (e.g., Petri dishes, test tubes, flasks)

Procedure:

-

Dissolve Components: In a beaker, dissolve the basal salt mixture, vitamins, and any other organic supplements in approximately 80% of the final volume of distilled water.

-

Add Carbon Source: Add the desired amount of this compound and stir until completely dissolved. For comparative studies, prepare separate media with sucrose or other carbon sources at equimolar concentrations.

-

Add Plant Growth Regulators: Add the required PGRs from stock solutions.

-

Adjust pH: Adjust the pH of the medium to the desired level (typically 5.6-5.8) using HCl or NaOH.

-

Add Gelling Agent: If a solid or semi-solid medium is required, add the gelling agent and heat the medium while stirring until the agent is completely dissolved.

-

Final Volume Adjustment: Bring the medium to the final volume with distilled water.

-

Dispense and Sterilize: Dispense the medium into culture vessels and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.

-

Cooling and Storage: Allow the medium to cool and solidify in a sterile environment. Store at 4°C until use.

Experimental Protocol for Evaluating the Effect of this compound on Callus Induction and Growth

This protocol provides a framework for assessing the efficacy of lactose as a carbon source for callus culture.

Procedure:

-

Explant Preparation: Select healthy plant material (e.g., leaves, stems) and surface sterilize using standard procedures (e.g., washing with detergent, followed by treatment with ethanol and sodium hypochlorite solution, and rinsing with sterile distilled water).

-

Culture Initiation: Place the sterilized explants onto the prepared media containing different concentrations of this compound. Include a control medium with the standard carbon source (e.g., 30 g/L sucrose).

-

Incubation: Incubate the cultures in a growth chamber under controlled conditions of temperature (e.g., 25 ± 2°C) and light (e.g., 16-hour photoperiod or complete darkness, depending on the species).

-

Data Collection: After a defined culture period (e.g., 4-6 weeks), record the percentage of callus induction, and measure the fresh and dry weight of the callus.

-

Subculture: For long-term studies, subculture the callus onto fresh medium at regular intervals.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Carbon Source Evaluation

Caption: Workflow for evaluating this compound as a carbon source.

Hypothetical Model of Lactose Metabolism and Signaling Intersection in Plant Cells

While a specific signaling pathway for lactose in plants has not been elucidated, this diagram illustrates how lactose and its metabolic products, glucose and galactose, might intersect with known sugar signaling pathways.

Caption: Hypothetical intersection of lactose metabolism with plant sugar signaling.

Discussion and Future Perspectives

The use of this compound in plant tissue culture presents a mixed but intriguing picture. While not a universal substitute for sucrose, it shows potential for specific applications, particularly in modulating secondary metabolite production. The slower breakdown of lactose could prevent the negative effects of rapid sugar metabolism, such as oxidative stress, which can be detrimental to cell growth and productivity.

Further research is needed to fully understand the mechanisms behind the observed effects. Key areas for future investigation include:

-

Lactose Transport and Metabolism: Identifying and characterizing the specific transporters involved in lactose uptake and the enzymes responsible for its hydrolysis in different plant species.

-

Signaling Pathways: Elucidating whether lactose or its metabolites trigger unique signaling cascades or modulate the activity of known sugar signaling pathways.

-

Species-Specific Responses: Conducting broader studies across a wider range of plant species to identify those that can efficiently metabolize lactose and benefit from its inclusion in the culture medium.

Conclusion

This compound is a viable, albeit context-dependent, alternative carbon source in plant tissue culture. Its application can lead to varied responses in biomass and secondary metabolite production, highlighting the need for empirical optimization for each plant species and desired outcome. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate further research and application of this compound in academic and industrial settings, ultimately contributing to the advancement of plant biotechnology and the development of novel plant-derived products.

References

The Hygroscopic Nature of D-Lactose: A Technical Guide to Amorphous vs. Crystalline Forms

For Researchers, Scientists, and Drug Development Professionals

Lactose, a disaccharide widely employed as an excipient in the pharmaceutical industry, exists in both crystalline and amorphous forms. The physical state of lactose profoundly influences its manufacturing performance, stability, and the efficacy of the final drug product. A critical differentiator between these forms is their interaction with atmospheric moisture—their hygroscopicity. This technical guide provides an in-depth exploration of the hygroscopic behavior of amorphous versus crystalline D-lactose monohydrate, offering a comparative analysis of their moisture sorption properties, physical stability, and the experimental methodologies used for their characterization.

Core Concepts: Amorphous and Crystalline States of Lactose

Crystalline this compound , most commonly α-lactose monohydrate, is characterized by a highly ordered, three-dimensional lattice structure. This stable arrangement results in low surface energy and minimal interaction with water vapor at low to moderate relative humidities (RH). Consequently, crystalline lactose is considered non-hygroscopic or only slightly hygroscopic.[1][2][3]

Amorphous Lactose , on the other hand, lacks a long-range molecular order, existing in a high-energy, thermodynamically unstable glassy state.[1][4] This disordered structure provides a greater number of accessible polar sites for water molecules to bind, rendering amorphous lactose highly hygroscopic.[1][5][6] The presence of even small amounts of amorphous content can significantly alter the physical properties of a lactose powder, impacting flowability, compressibility, and stability.[7][8]

Quantitative Comparison of Hygroscopicity

The disparity in moisture sorption between the two forms is stark. Amorphous lactose sorbs significantly more water than its crystalline counterpart, a phenomenon that is critical to understanding its behavior during processing and storage.

Table 1: Moisture Sorption of Amorphous vs. Crystalline Lactose at 25°C

| Relative Humidity (% RH) | Amorphous Lactose (% Weight Gain) | Crystalline α-Lactose Monohydrate (% Weight Gain) |

| < 40 | Gradual increase | Negligible |

| 40 - 50 | Significant, continuous uptake | Negligible |

| > 50 | Rapid uptake followed by crystallization and mass loss | Very slight uptake |

| > 90 | - | Onset of deliquescence |

Note: Data compiled and generalized from multiple sources.[6][9][10]

Moisture-Induced Crystallization of Amorphous Lactose

A key phenomenon associated with the hygroscopicity of amorphous lactose is moisture-induced crystallization. When exposed to a critical relative humidity, amorphous lactose sorbs sufficient water to act as a plasticizer. This plasticization lowers the glass transition temperature (Tg) of the amorphous solid to below the ambient temperature.[7][11][12] The increased molecular mobility in the resulting rubbery state facilitates the transition to the more thermodynamically stable crystalline form, typically a mixture of α-lactose monohydrate and anhydrous forms.[7][13]

This crystallization event is marked by a characteristic change in mass. Initially, the amorphous lactose gains mass as it sorbs water. Upon reaching the critical RH, crystallization occurs, and since the newly formed crystalline structure has a lower capacity for water, there is a subsequent loss of mass as water is expelled.[6][14]

Table 2: Critical Relative Humidity (RH) for Onset of Crystallization of Amorphous Lactose at 25°C

| Study / Observation | Critical Relative Humidity (% RH) |

| General observation | 40 - 60 |

| Pure amorphous lactose | ~53 |

| Spray-dried lactose (partially amorphous) | 57 - 60 |

Note: The exact critical RH can vary depending on the method of preparation of the amorphous lactose and the presence of other excipients.[6][10][15]